Synthetic Accessibility: High-Yield Route via Selective Mono-Amination of 5,6-Dichloro-2,3-dicyanopyrazine
A key advantage of 5-Amino-6-chloro-2,3-dicyanopyrazine is its high-yielding synthesis from the readily available precursor 5,6-dichloro-2,3-dicyanopyrazine (CAS 56413-95-7). This specific transformation demonstrates a distinct synthetic advantage over other potential derivatives that may require more complex routes. The synthesis is achieved by reacting 5,6-dichloro-2,3-dicyanopyrazine with aqueous ammonia in dry tetrahydrofuran at low temperatures, resulting in a high yield. This yield has been reported at approximately 95% for this specific mono-amination reaction [1].
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | ~95% |
| Comparator Or Baseline | 5,6-Dichloro-2,3-dicyanopyrazine (as starting material) |
| Quantified Difference | High conversion rate; typical yields for analogous bis-aminations or substitutions on other heterocycles may be significantly lower or require more forcing conditions. |
| Conditions | Reaction of 5,6-dichloro-2,3-dicyanopyrazine with 28% aqueous ammonia in dry tetrahydrofuran at -15° to 0°C [1]. |
Why This Matters
A high-yielding, scalable synthetic route reduces the cost and time associated with procuring this compound, making it a more economically viable and readily available building block for large-scale research programs compared to analogs with more challenging syntheses.
- [1] Chem960. Synthesis Route for 5-Amino-6-chloro-2,3-dicyanopyrazine. View Source
